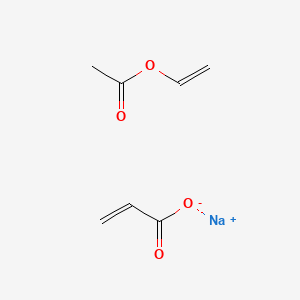

Vinyl acetate sodium acrylate

描述

属性

CAS 编号 |

58931-94-5 |

|---|---|

分子式 |

C7H9NaO4 |

分子量 |

180.13 g/mol |

IUPAC 名称 |

sodium;ethenyl acetate;prop-2-enoate |

InChI |

InChI=1S/C4H6O2.C3H4O2.Na/c1-3-6-4(2)5;1-2-3(4)5;/h3H,1H2,2H3;2H,1H2,(H,4,5);/q;;+1/p-1 |

InChI 键 |

NWHGMZPONNGHIZ-UHFFFAOYSA-M |

规范 SMILES |

CC(=O)OC=C.C=CC(=O)[O-].[Na+] |

产品来源 |

United States |

Synthesis Methodologies for Vinyl Acetate Sodium Acrylate Copolymers

Emulsion Polymerization Techniques

Emulsion polymerization is a prominent method for producing vinyl acetate-acrylate copolymers, resulting in a stable aqueous dispersion of polymer particles, commonly known as latex. This technique is environmentally advantageous due to the use of water as the dispersion medium.

Conventional free radical emulsion polymerization is a widely used industrial process for synthesizing vinyl acetate-acrylate copolymers. The process involves dispersing the monomers in an aqueous phase with the aid of surfactants, which form micelles that serve as the primary loci for polymerization. Water-soluble initiators, such as potassium or ammonium (B1175870) persulfate, are used to generate free radicals in the aqueous phase.

A significant challenge in the batch emulsion copolymerization of vinyl acetate (B1210297) and acrylate (B77674) monomers is the considerable difference in their reactivity ratios. core.ac.ukresearchgate.netresearchgate.net Vinyl acetate is much less reactive towards a growing polymer chain radical ending in an acrylate unit than another acrylate monomer. Conversely, an acrylate monomer is much more reactive towards a poly(vinyl acetate) radical than another vinyl acetate monomer. This leads to a strong tendency for the acrylate monomer to be consumed preferentially, resulting in a copolymer with a non-uniform composition; the polymer chains formed early in the reaction are rich in acrylate units, while those formed later are rich in vinyl acetate units. ethernet.edu.et This compositional drift can negatively impact the final properties of the polymer film. researchgate.net

The higher water solubility of vinyl acetate compared to many acrylate comonomers (e.g., butyl acrylate) also influences the polymerization mechanism, favoring homogeneous nucleation in the aqueous phase in the initial stages of the reaction. researchgate.net

Table 1: Reactivity Ratios for Vinyl Acetate (M1) and Acrylate Monomers (M2)

| Comonomer (M2) | r1 (Vinyl Acetate) | r2 (Acrylate) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Butyl Acrylate | 0.018 | 3.48 | 50 | core.ac.uk |

| Methyl Acrylate | ~0.013 | ~6.9 | 50 | tue.nl |

| Acrylic Acid | 0.021 | 8.66 | 50 | core.ac.uk |

Controlled/Living Radical Polymerization (CRP) techniques have been developed to provide enhanced control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. However, the application of these methods to vinyl acetate polymerization presents significant challenges due to the high reactivity and low stability of the poly(vinyl acetate) propagating radical. acs.org

RAFT polymerization is a versatile CRP method that can be adapted for the polymerization of a wide range of monomers, including "less activated" monomers like vinyl acetate. mdpi.com The control is achieved by adding a RAFT agent, typically a thiocarbonylthio compound, which reversibly deactivates the propagating polymer chains. For vinyl acetate, xanthates and certain dithiocarbamates are effective RAFT agents, as they provide less stabilization of the intermediate radical adduct, which is necessary to avoid severe retardation or inhibition of the polymerization. mdpi.comrsc.orgtandfonline.com

The synthesis of vinyl acetate-acrylate copolymers via RAFT can be challenging due to the disparate reactivities of the monomers. fluorine1.ru This can lead to the formation of gradient copolymers rather than random copolymers if not carefully controlled. A strategy to create block copolymers involves the synthesis of a macro-RAFT agent from one monomer, which is then used to initiate the polymerization of the second monomer. researchgate.net

Table 2: Examples of RAFT Polymerization of Vinyl Acetate Systems

| System | RAFT Agent | Initiator | Temperature (°C) | Resulting Polymer Properties | Reference |

|---|---|---|---|---|---|

| Poly(vinyl acetate) Homopolymer | Protected alkyne-terminated xanthate | AIBN | 70 | Controlled molecular weight, Đ < 1.4 | rsc.org |

| Poly(vinyl acetate) Homopolymer | L-menthol-based xanthate | AIBN | 70 | Pseudo-first-order kinetics, linear MW increase with conversion, low PDI | tandfonline.com |

| Poly(tert-butyl acrylate)-b-poly(vinyl acetate) | Poly(tert-butyl acrylate) macro-RAFT agent (xanthate-terminated) | AIBN | 60 | Formation of block copolymer | researchgate.net |

| Poly(vinyl acetate)-b-poly(styrene) | S-[1-Methyl-4-(6-Bromopropionate)Ethyl Acetate] O-Ethyl Dithiocarbonate | AIBN | 60 | Mn = 2,950 g/mol, Mw/Mn = 1.26 (for PVAc block) | rsc.org |

Direct Atom Transfer Radical Polymerization (ATRP) of vinyl acetate is notoriously difficult and generally unsuccessful. acs.orgcmu.edu This is attributed to the high reactivity of the vinyl acetate radical, which leads to undesirable side reactions, and the formation of a stable carbon-halogen bond in the dormant species which is difficult to reactivate with typical copper catalyst systems. cmu.edu

To incorporate poly(vinyl acetate) segments into copolymers using ATRP, indirect methods are typically employed. These strategies often involve combining ATRP with other polymerization mechanisms:

Macroinitiator Synthesis: A polymer block is first synthesized by a method other than ATRP (e.g., conventional radical polymerization or RAFT) to create a macroinitiator. This macroinitiator is then used to initiate the ATRP of a second, more suitable monomer like an acrylate or styrene. cmu.eduacs.org

Difunctional Initiators: An initiator molecule containing two distinct initiating sites—one for conventional or RAFT polymerization of vinyl acetate and another for ATRP of an acrylate—can be used. acs.orgcmu.edu

Transformation of End Groups: A polymer such as poly(tert-butyl acrylate) can be synthesized via ATRP, and its halogen end-group can then be chemically transformed into a group (like a xanthate) capable of mediating the RAFT polymerization of vinyl acetate. researchgate.net

Table 3: Combined Polymerization Strategies Involving ATRP for Vinyl Acetate Copolymers

| Strategy | First Block Synthesis | Second Block Synthesis | Copolymer Example | Key Finding | Reference |

|---|---|---|---|---|---|

| Difunctional Initiator | Conventional Radical Polymerization of Vinyl Acetate (VAc) | ATRP of Styrene (St) | pVAc-b-pSt | Successful synthesis of block copolymer (Mn = 91,600; Mw/Mn = 1.80) | acs.org |

| Redox Initiation / ATRP | Redox-initiated polymerization of VAc | ATRP of Styrene (St) | pVAc-b-pSt | pVAc macroinitiator (Mn = 3,600; Mw/Mn = 1.81) used for ATRP. | cmu.eduacs.org |

| ATRP / Conventional Radical | ATRP of n-Butyl Acrylate (BA) | Conventional Radical Polymerization of VAc | pBA-b-pVAc | Block copolymer formed (Mn = 4,450; Mw/Mn = 2.58) | cmu.eduacs.org |

| RAFT / ATRP | RAFT of VAc | ATRP of Styrene, Methyl Acrylate, or Methyl Methacrylate (B99206) | pVAc-b-pSt, pVAc-b-pMA, pVAc-b-pMMA | Well-defined block copolymers with low polydispersity (Mw/Mn < 1.25) | rsc.org |

Inverse emulsion polymerization is a suitable technique for polymerizing water-soluble monomers like sodium acrylate. In this method, an aqueous solution of the monomer is dispersed as droplets in a continuous oil phase, stabilized by a water-in-oil emulsifier (low Hydrophile-Lipophile Balance, HLB). Polymerization is typically initiated by either an oil-soluble or a water-soluble initiator (often a redox pair). researchgate.netresearchgate.net

This technique is ideal for producing high molecular weight poly(sodium acrylate) in a latex form that is easily handled. researchgate.net For the copolymerization of sodium acrylate with a less water-soluble monomer like vinyl acetate, the partitioning of the vinyl acetate between the oil phase and the aqueous monomer droplets becomes a critical parameter influencing the copolymer composition. The polymerization predominantly occurs within the aqueous droplets. nih.gov The choice of surfactant is crucial for maintaining the stability of the inverse emulsion throughout the polymerization process. researchgate.net

Table 4: Typical Conditions for Inverse Emulsion Polymerization of Acrylate Monomers

| Parameter | Typical Components/Values | Reference |

|---|---|---|

| Water-Soluble Monomer | Sodium Acrylate, Acrylamide | researchgate.netnih.gov |

| Continuous Phase (Oil) | Toluene, n-decane, Heptane | ethernet.edu.etrsc.orgresearchgate.net |

| Emulsifier (Low HLB) | Sorbitan monostearate, Sorbitan monooleate (Span series), Igepal CO 720/Span 80 mixture | ethernet.edu.etrsc.orgresearchgate.net |

| Initiator | Redox pair (e.g., Potassium persulfate/Sodium bisulfite), Water-soluble initiators (e.g., V-50) | researchgate.netrsc.org |

| Reaction Temperature | 30 - 70 °C | researchgate.netresearchgate.net |

Semibatch (or semi-continuous) polymerization is the most common industrial method for producing vinyl acetate-acrylate copolymers. ethernet.edu.etajgreenchem.com This strategy effectively overcomes the problem of compositional drift caused by the large differences in monomer reactivity ratios. researchgate.net In a semibatch process, a portion of the reactants is initially charged to the reactor, and the remaining monomer (and sometimes initiator) is added continuously or incrementally over the course of the reaction. researchgate.net

When the monomer feed rate is controlled to be slower than the rate of polymerization, a "starved-feed" condition is established. researchgate.net This keeps the instantaneous concentration of the more reactive monomer (the acrylate) very low in the reactor. Consequently, the growing polymer chains are forced to incorporate the less reactive vinyl acetate monomer, leading to a much more homogeneous and random copolymer composition throughout the reaction. This method provides excellent control over the copolymer composition, particle morphology, and reaction exotherm. ethernet.edu.etacs.orgacs.org

Table 5: Comparison of Polymerization Processes for Vinyl Acetate/Butyl Acrylate (VAc/BA)

| Process | Description | Advantage for VAc/Acrylate Systems | Reference |

|---|---|---|---|

| Batch | All reactants are added to the reactor at the beginning of the polymerization. | Simple process, useful for kinetic studies. | acs.orgacs.org |

| Semibatch (Starved-Feed) | Monomers are fed to the reactor continuously at a rate slower than the polymerization rate. | Produces homogeneous copolymer composition, better control of reaction temperature. | researchgate.netacs.orgacs.org |

Controlled/Living Radical Polymerization (CRP) Approaches

Solution Polymerization Approaches

Solution polymerization, particularly emulsion polymerization, is the predominant method for synthesizing vinyl acetate-acrylate copolymers. ajgreenchem.com This technique involves dispersing the vinyl acetate and acrylate monomers in water, where polymerization is initiated by a water-soluble initiator. ethernet.edu.et The high water solubility of vinyl acetate is a key factor influencing the polymerization mechanism. ethernet.edu.etpcimag.com The process generally follows a mechanism where radicals are generated in the aqueous phase, leading to the formation of oligomers that then precipitate or enter monomer-swollen surfactant micelles to form polymer particles. ethernet.edu.et

Semi-continuous processes are often employed in industrial settings. In this approach, the monomers and initiator are added continuously to the reaction vessel, which allows for better control over the copolymer composition and the reaction exotherm. ajgreenchem.compcimag.com This method is particularly useful for managing the different reactivity ratios of vinyl acetate and acrylate monomers, ensuring a more homogeneous copolymer structure. pcimag.com The polymerization temperature is typically maintained in the range of 45 to 130°C, with a preferred range of 55 to 85°C. google.com

Influence of Initiator Systems on Copolymer Synthesis

The choice of initiator system is critical in controlling the polymerization rate, particle size, and molecular weight of the resulting copolymer. ethernet.edu.et Water-soluble initiators are commonly used, with persulfates and redox systems being the most prevalent.

Persulfate Initiators: Potassium persulfate (KPS) and ammonium persulfate (APS) are frequently used thermal initiators. ajgreenchem.commdpi.commatec-conferences.org Upon heating, they decompose to generate sulfate (B86663) free radicals, which initiate the polymerization in the aqueous phase. ethernet.edu.etpcimag.com The concentration of the initiator typically ranges from 0.0001 to 2 wt% of the reaction mixture. google.com Increasing the initiator concentration generally leads to a higher polymerization rate due to the generation of more free radicals. However, an excessive concentration can cause an initial surge in latex particles, decreasing the surface charge density and potentially leading to particle coalescence and larger average particle size. matec-conferences.org

Redox Systems: Redox initiation systems, which consist of an oxidizing agent and a reducing agent, allow for polymerization at lower temperatures. google.com A common redox pair is ammonium persulfate (oxidant) and sodium bisulfite (reducing agent). google.com This system enables the generation of free radicals at milder conditions, which is beneficial for industrial-scale production as it enhances the safety of the reaction system. google.com

The table below summarizes typical initiator systems used in vinyl acetate-acrylate copolymerization.

| Initiator System | Components | Typical Temperature | Key Features |

| Thermal | Potassium Persulfate (KPS) or Ammonium Persulfate (APS) | 60-85°C | Simple, widely used system. ajgreenchem.commatec-conferences.org |

| Redox | Oxidant: Ammonium Persulfate; Reducing Agent: Sodium Bisulfite | Lower Temperatures (e.g., < 80°C) | Allows for lower reaction temperatures, improving safety and control. google.com |

| Free Radical | t-butyl peroxypivalate | 55-85°C | Used in continuous stirred tank reactor processes. google.com |

Role of Surfactants and Protective Colloids in Copolymerization

Surfactants (emulsifiers) and protective colloids are essential for stabilizing the polymer particles formed during emulsion polymerization, preventing their coagulation. ethernet.edu.etajgreenchem.com They play a crucial role in determining particle size, latex stability, and the properties of the final film. ajgreenchem.comresearchgate.net

Anionic Surfactants: Anionic surfactants, such as sodium lauryl sulfate (also known as sodium dodecyl sulfate or SDS) and sodium dodecylbenzenesulfonate, are widely used. ajgreenchem.comgoogle.comresearchgate.net They adsorb onto the surface of the polymer particles, imparting a negative charge. This creates electrostatic repulsion between the particles, preventing them from agglomerating. pcimag.compcimag.com The concentration and type of anionic surfactant can influence nucleation mechanisms and the final particle size distribution. pcimag.com

Non-ionic Surfactants: Non-ionic surfactants, like alkylphenol polyoxyethylene ether, are also essential, particularly for producing high-solid content emulsions. google.compcimag.com They provide steric stabilization by forming a hydrated layer around the particles, which acts as a physical barrier to coagulation. pcimag.com Often, a combination of anionic and non-ionic surfactants is used to achieve optimal stability through both electrostatic and steric repulsion. pcimag.com

Protective Colloids: Protective colloids are water-soluble polymers like polyvinyl alcohol (PVA) and hydroxyethyl-cellulose (HEC) derivatives. pcimag.com They adsorb onto the particle surface, creating a thick, hydrated shell that provides significant steric stabilization. pcimag.com Polyvinyl alcohol is particularly effective in vinyl acetate polymerizations and is often used to enhance the mechanical stability of the resulting latex. ethernet.edu.etpcimag.com

The following table outlines the function of common stabilizers.

| Stabilizer Type | Example(s) | Stabilization Mechanism | Primary Function |

| Anionic Surfactant | Sodium Lauryl Sulfate (SDS), Sodium Dodecylbenzenesulfonate | Electrostatic Repulsion | Prevents particle coagulation by imparting a surface charge. pcimag.compcimag.com |

| Non-ionic Surfactant | Alkylphenol Polyoxyethylene Ether | Steric Repulsion | Provides a physical barrier to agglomeration, enhances stability at high solids content. pcimag.compcimag.com |

| Protective Colloid | Polyvinyl Alcohol (PVA) | Steric Repulsion | Creates a thick hydrated layer, significantly increasing mechanical and electrolytic stability. pcimag.com |

Optimization of Reaction Parameters for Copolymer Yield and Control

Optimizing reaction parameters is crucial for controlling the synthesis process to achieve desired copolymer properties, including high yield, specific particle size, and good stability. sid.ir Key parameters include temperature, initiator concentration, and surfactant concentration. sid.irresearchgate.net

Temperature: The reaction temperature affects the decomposition rate of the initiator and, consequently, the rate of polymerization. google.com For persulfate-initiated systems, a typical temperature range is 78-83°C. google.com Maintaining a stable temperature is essential for controlling the reaction kinetics and ensuring a homogeneous product. google.com

Initiator Concentration: The concentration of the initiator directly influences the number of free radicals generated, which affects both the polymerization rate and the molecular weight of the polymer. google.comcore.ac.uk As shown in research, adjusting the initiator concentration can be used to control the final particle size. matec-conferences.org

Surfactant Concentration: The amount of surfactant is a critical factor in controlling particle nucleation and stability. researchgate.net An increase in surfactant concentration typically leads to the formation of a larger number of smaller particles. researchgate.net Studies have shown that optimizing the amount of a reactive emulsifier can lead to a maximum conversion rate (e.g., 98.46%) and superior emulsion stability. researchgate.net For example, one study found that when the amount of a reactive emulsifier (DNS-86) was 4 wt% of the total monomer amount, the emulsion exhibited the best stability. researchgate.net

The table below presents findings on the optimization of reaction parameters from a study on vinyl acetate/butyl acrylate copolymerization.

| Parameter | Condition | Effect | Reference |

| Reaction Time | 3.16 hours | Optimal for achieving desired copolymer homogeneity. | sid.ir |

| Temperature | 65°C | Optimal for the specific initiator and surfactant system studied. | sid.ir |

| Initiator Concentration | 0.0121 wt% | Optimal for controlling germination delay in a seed coating application. | sid.ir |

| Anionic Surfactant Conc. | 0.0121 wt% | Optimal for achieving desired copolymer properties for seed coating. | sid.ir |

| Reactive Emulsifier Conc. | 4 wt% of total monomers | Resulted in the highest conversion rate (98.46%) and best emulsion stability. | researchgate.net |

Copolymerization Kinetics and Reaction Mechanisms

Fundamental Principles of Vinyl Acetate (B1210297) and Acrylate (B77674) Copolymerization Kinetics

The free-radical copolymerization of vinyl acetate (VAc) and an acrylate monomer like sodium acrylate (SA) follows the classical steps of initiation, propagation, termination, and chain transfer. The kinetic behavior is largely dictated by the significant difference in reactivity between the "less activated" vinyl acetate monomer and the "more activated" acrylate monomer. mdpi.commcpolymers.com Vinyl acetate's propagating radical is highly reactive, which leads to a high propensity for side reactions, particularly chain transfer. mdpi.com

Monomer Reactivity Ratios and Their Experimental Determination

Monomer reactivity ratios, denoted as r1 and r2, are crucial parameters in copolymerization that quantify the relative reactivity of a growing polymer radical towards its own monomer versus the comonomer. uobabylon.edu.iq For the vinyl acetate (M1) and sodium acrylate (or its acid form, acrylic acid, M2) system, the reactivity ratios are defined as:

r1 (r_VAc): The ratio of the rate constant for a VAc radical adding a VAc monomer to the rate constant for a VAc radical adding an acrylate monomer.

r2 (r_Acrylate): The ratio of the rate constant for an acrylate radical adding an acrylate monomer to the rate constant for an acrylate radical adding a VAc monomer.

Due to the higher reactivity of acrylate monomers, the reactivity ratio for the acrylate (r2) is typically much greater than 1, while the reactivity ratio for vinyl acetate (r1) is much less than 1. This indicates that both types of growing radicals prefer to add the acrylate monomer. 182.160.97

Experimental determination of these ratios is essential for predicting copolymer composition and controlling the polymerization process. Common methods include:

Linearization Methods: The Fineman-Ross and Kelen-Tüdős methods are graphical techniques that rearrange the copolymer composition equation into a linear form to determine r1 and r2 from experimental data at low monomer conversion. uobabylon.edu.iqekb.eg

Intersection Method (Mayo-Lewis): This graphical method involves plotting lines for different experimental data points; the intersection of these lines gives the values of r1 and r2. ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR can be used to determine the composition of the copolymer formed at low conversion from a known monomer feed, from which the reactivity ratios can be calculated. uobabylon.edu.iqtue.nl

Nonlinear Optimization: Modern techniques use computational methods to find the best-fit values of r1 and r2 that describe the experimental monomer feed-copolymer composition data, which is considered more accurate than linearization methods. tue.nl

The following table presents reactivity ratios for vinyl acetate with various acrylate monomers from different studies.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | Conditions | Source(s) |

| Vinyl Acetate | Acrylic Acid | 0.01 | 10 | Bulk | mdpi.com |

| Vinyl Acetate | Acrylic Acid | 0.04 | 2.6 | Ethanol/Water (93/7 w/w) | mdpi.com |

| Vinyl Acetate | Acrylic Acid | 0.06 | 0.96 | Ethanol/Water (1/1 w/w) | mdpi.com |

| Vinyl Acetate | Methyl Acrylate | 0.031 ± 0.006 | 6.3 ± 0.4 | Not specified | tue.nl |

| Vinyl Acetate | Methyl Acrylate | 0.0087 ± 0.023 | 6.1 ± 0.6 | 50°C, Bulk | tue.nl |

| Vinyl Acetate | Acrylamide | 0.09 | 9.2 | Solution, Benzoyl Peroxide | iosrjournals.org |

| Vinyl Acetate | Acrylonitrile | 0.0303 | 2.7087 | 75°C, DMF | uobabylon.edu.iq |

Solvent polarity can significantly influence the reactivity ratios in copolymerization, especially when polar monomers like acrylic acid are involved. mdpi.com The choice of solvent can alter the reactivity of the monomers and the growing radicals through interactions such as hydrogen bonding. In the copolymerization of vinyl acetate and acrylic acid, the monomer reactivity ratios vary widely depending on the solvent system. mdpi.com

For example, in bulk polymerization, the reactivity ratio of acrylic acid (r_AA) is 10, while that of vinyl acetate (r_VAc) is 0.01. mdpi.com This indicates a strong preference for the incorporation of acrylic acid. However, in an ethanol/water (1/1 w/w) solution, r_AA decreases to 0.96 and r_VAc increases to 0.06. mdpi.com This change suggests that the solvent mixture alters the relative reactivities, making the incorporation of the two monomers more comparable and promoting a more random copolymer structure. The polarity of the solvent can affect the ionization of acrylic acid (forming acrylate) and its association with the solvent, thereby influencing its reactivity. mdpi.com

The significant difference in reactivity ratios between vinyl acetate and acrylates naturally leads to the formation of gradient copolymers in a batch or semi-batch process. mdpi.com A gradient copolymer is characterized by a gradual change in monomer composition along the polymer chain. uq.edu.au

During the copolymerization of vinyl acetate and acrylic acid, the more reactive acrylic acid is consumed more rapidly at the beginning of the reaction. mdpi.com This results in the initial segments of the polymer chains being rich in acrylic acid units. As the concentration of acrylic acid in the monomer feed depletes, vinyl acetate is progressively incorporated into the chains. The final polymer chains, therefore, have a composition that gradients from acrylate-rich at one end to vinyl acetate-rich at the other. The degree of this gradient can be controlled by the initial monomer feed composition and the polymerization method, such as a semi-batch process where the more reactive monomer is fed gradually into the reactor. mdpi.comuq.edu.au

Chain Transfer Mechanisms in Vinyl Acetate Copolymerization Systems

Chain transfer is a set of reactions where the active center of a growing polymer chain is transferred to another molecule, terminating the growth of that chain but creating a new radical that can initiate a new chain. wikipedia.org This process is particularly prominent in vinyl acetate polymerization due to the high reactivity of the poly(vinyl acetate) radical. mdpi.comrubbernews.com Chain transfer reactions reduce the average molecular weight of the polymer and can lead to branching. wikipedia.org The main types of chain transfer are to the monomer, polymer, initiator, and solvent.

Chain Transfer to Monomer: The growing polymer radical can abstract a hydrogen atom from a vinyl acetate monomer molecule. This was initially thought to occur exclusively at the methyl group of the acetate, but evidence also suggests abstraction of the vinylic α-hydrogen atom can occur. acs.org This process intrinsically limits the maximum achievable molecular weight. rubbernews.com

Chain Transfer to Polymer: This is a significant reaction in VAc polymerization, especially at high monomer conversion when the polymer concentration is high. mdpi.comacs.org It results in the formation of a radical site on an existing polymer chain, and subsequent monomer addition from this site leads to a branched polymer structure. rubbernews.com

Abstraction from the Acetate Group: The dominant pathway for chain transfer to the polymer is the abstraction of a hydrogen atom from the methyl side group of an acetate unit on the polymer backbone. acs.orgacs.org

Abstraction from the Polymer Backbone: Hydrogen abstraction can also occur from the tertiary C-H bonds on the polymer backbone, though this is a minor contribution compared to abstraction from the acetate group. acs.org

These branching reactions, particularly those involving the acetate group, create side chains linked via an ester group. mdpi.com

Chain Transfer to Initiator: While possible, chain transfer to the initiator is generally not a significant process in most polymerization systems. This is because the initiator concentration is typically very low compared to the monomer concentration. rubbernews.com However, the choice of initiator can influence the degree of chain transfer, and for certain initiators, this reaction can be more relevant. rubbernews.com

Chain Transfer to Solvent: In solution polymerization, the solvent can act as a chain transfer agent. The growing polymer radical abstracts an atom (usually hydrogen) from a solvent molecule, terminating the polymer chain and creating a solvent radical that can initiate a new chain. wikipedia.orgresearchgate.net The extent of this transfer depends on the reactivity of the polymer radical and the lability of the hydrogen atoms on the solvent molecule. Vinyl acetate polymerization is known to be susceptible to chain transfer with many common solvents, and chain transfer constants have been determined for a wide range of substances. researchgate.net This process can significantly reduce the molecular weight of the resulting polymer. wikipedia.org

Branching Mechanisms in Poly(vinyl acetate) and Derived Copolymers

Branching in poly(vinyl acetate) (PVAc) and its copolymers is a significant factor that influences their physical and mechanical properties. These branches can be classified as either short-chain or long-chain, arising from different chain transfer reactions during polymerization. When copolymerized with sodium acrylate, the branching mechanisms inherent to PVAc are further influenced by the presence of the ionic comonomer.

Short-Chain Branching:

Short-chain branches in PVAc are primarily formed through intramolecular chain transfer, also known as backbiting. In this process, a growing polymer radical abstracts a hydrogen atom from its own backbone, creating a new radical center from which a short branch can propagate.

Long-Chain Branching:

Long-chain branching, on the other hand, arises from intermolecular chain transfer to a polymer molecule that is already formed. A growing radical can abstract a hydrogen atom from the backbone of a "dead" polymer chain, creating a new radical site on that chain. Monomer addition to this new site results in a long branch. The primary sites for hydrogen abstraction in PVAc are the tertiary C-H bonds on the polymer backbone and the hydrogens on the acetyl methyl groups. royalsocietypublishing.org

The table below summarizes the key chain transfer reactions leading to branching in the vinyl acetate-sodium acrylate system.

| Chain Transfer Type | Description | Resulting Structure |

| Intramolecular (Backbiting) | A growing radical abstracts a hydrogen atom from its own backbone. | Short-chain branch |

| Intermolecular (to Polymer) | A growing radical abstracts a hydrogen atom from a "dead" polymer chain. | Long-chain branch |

| To Monomer | A growing radical abstracts a hydrogen atom from a monomer molecule. | Can lead to branching if the resulting monomer radical reinitiates polymerization. |

Influence of Sodium Acrylate on Branching:

The incorporation of sodium acrylate into the copolymer can influence the branching mechanisms in several ways:

Electrostatic Effects: As an ionic monomer, sodium acrylate can introduce electrostatic repulsion between the growing radical chains, which could potentially affect the proximity required for intermolecular chain transfer.

Phase Partitioning in Emulsion Systems: In a typical emulsion copolymerization, the highly water-soluble sodium acrylate will predominantly reside in the aqueous phase, while the less water-soluble vinyl acetate will be in the polymer particles and monomer droplets. This phase separation can influence where the branching reactions are most likely to occur.

Further research, including detailed spectroscopic analysis of the resulting copolymers, is necessary to fully elucidate the specific branching architecture of vinyl acetate-sodium acrylate copolymers.

Kinetic Modeling and Simulation of Copolymerization Processes

The kinetic modeling and simulation of the emulsion copolymerization of vinyl acetate and sodium acrylate are complex due to the significant differences in the properties of the two monomers. A successful model must account for the partitioning of the monomers between the aqueous and organic phases, the different reactivities of the monomers, and the influence of the ionic nature of sodium acrylate on the polymerization kinetics.

A general kinetic model for this system would include the following key elements:

Monomer Partitioning: The distribution of vinyl acetate and sodium acrylate between the water, monomer droplets, and polymer particles.

Radical Entry and Exit: The rate at which radicals enter and exit the polymer particles.

Propagation: The addition of monomer units to the growing polymer chains. This is governed by the reactivity ratios of the monomers.

Chain Transfer: Reactions that terminate a growing chain and initiate a new one, which can occur to monomer, polymer, or a chain transfer agent.

Termination: The cessation of chain growth, typically by combination or disproportionation of two radicals.

Reactivity Ratios:

The following table presents literature data on the termination and transfer kinetics of sodium acrylate polymerization in an aqueous solution, which are essential parameters for a comprehensive kinetic model. acs.orgacs.org

| Kinetic Parameter | Value | Temperature (°C) |

| Termination Rate Coefficient (kt) | Significantly lower than nonionized acrylic acid | 0 - 60 |

| Backbiting Rate Coefficient | Reduced compared to nonionized acrylic acid | 0 - 60 |

| Propagation Rate Coefficient of Midchain Radicals (kpt) | Lower than nonionized acrylic acid | 0 - 60 |

Simulation Challenges:

Simulating the emulsion copolymerization of vinyl acetate and sodium acrylate presents several challenges:

Aqueous Phase Polymerization: Due to the high water solubility of sodium acrylate, a significant amount of polymerization is expected to occur in the aqueous phase, forming oligomers that can then be captured by the polymer particles. core.ac.ukresearchgate.net

Ionic Strength Effects: The presence of the ionic monomer and any added electrolytes can affect the colloidal stability of the emulsion and the kinetics of the polymerization. ethernet.edu.et

Lack of Experimental Data: The scarcity of experimental data, particularly reactivity ratios and partitioning coefficients for the vinyl acetate-sodium acrylate system, hinders the development and validation of accurate kinetic models.

Future work in this area should focus on experimentally determining the fundamental kinetic parameters for this specific copolymer system to enable the development of robust and predictive models. Such models would be invaluable for optimizing reactor conditions and controlling the final properties of the vinyl acetate-sodium acrylate copolymers.

Structural Elucidation and Advanced Characterization of Vinyl Acetate Sodium Acrylate Copolymers

Spectroscopic Analysis for Composition and Functional Group Identification

Spectroscopic techniques are indispensable for confirming the incorporation of both vinyl acetate (B1210297) and sodium acrylate (B77674) monomers into the copolymer chain and for identifying the characteristic functional groups of each constituent.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the vinyl acetate-sodium acrylate copolymer. The FTIR spectrum of the copolymer exhibits characteristic absorption bands corresponding to the structural motifs of both monomer units.

Key characteristic peaks observed in the FTIR spectrum of vinyl acetate-sodium acrylate copolymers include:

C=O Stretching (Ester): A strong absorption band is typically observed around 1730-1740 cm⁻¹, which is indicative of the carbonyl group in the vinyl acetate monomer. researchgate.net

C-O Stretching (Ester): The stretching vibration of the C-O bond in the ester group of vinyl acetate gives rise to peaks in the region of 1227-1245 cm⁻¹. researchgate.netqmul.ac.uk

C=O Stretching (Carboxylate): The carboxylate group from the sodium acrylate unit shows a characteristic absorption band.

C-H Stretching: The stretching vibrations of the C-H bonds in the polymer backbone and side chains are observed in the range of 2850-2975 cm⁻¹. qmul.ac.ukneliti.com

C=C Stretching: A peak around 1690 cm⁻¹ can be attributed to C=C stretching vibrations. neliti.com

The presence of these distinct peaks confirms the successful copolymerization of vinyl acetate and sodium acrylate.

| Functional Group | Wavenumber (cm⁻¹) | Associated Monomer Unit |

| C=O Stretching (Ester) | 1730-1740 | Vinyl Acetate |

| C-O Stretching (Ester) | 1227-1245 | Vinyl Acetate |

| C-H Stretching | 2850-2975 | Both |

| C=C Stretching | ~1690 | Acrylate |

High-resolution NMR spectroscopy is a crucial technique for determining the microstructure of polymers, including the composition and sequence distribution of copolymers. iupac.org In the case of vinyl acetate-sodium acrylate copolymers, ¹H NMR spectroscopy provides detailed information about the arrangement of the monomer units along the polymer chain.

The ¹H NMR spectrum of a vinyl acetate-sodium acrylate copolymer would be expected to show characteristic signals for the protons in both monomer residues. For the vinyl acetate unit, characteristic chemical shifts would include those for the methine proton of the vinyl group and the methyl protons of the acetate group. chemicalbook.comresearchgate.net Similarly, the sodium acrylate unit would exhibit signals corresponding to its vinyl protons and the proton attached to the carbonyl group.

By analyzing the integration of these signals, the relative amounts of each monomer in the copolymer can be quantified, providing the copolymer composition. uliege.be Advanced 2D NMR techniques can further elucidate the sequence distribution of the monomers. iupac.org

| Proton Type | Approximate Chemical Shift (ppm) | Associated Monomer Unit |

| Methine Proton (-CH-) | Varies | Vinyl Acetate & Sodium Acrylate Backbone |

| Methylene Protons (-CH₂-) | Varies | Vinyl Acetate & Sodium Acrylate Backbone |

| Methyl Protons (-CH₃) | ~2.0 | Vinyl Acetate |

Morphological and Microstructural Characterization

Microscopic techniques are employed to visualize the physical form of the copolymer, from the macroscopic appearance of films to the nanoscale structure of individual polymer particles.

SEM is utilized to examine the surface topography and morphology of the vinyl acetate-sodium acrylate copolymer, particularly in its solid or film state. SEM analysis can reveal details about the compactness and uniformity of films formed from the copolymer emulsion. mdpi.com For instance, studies on similar copolymer systems have used SEM to observe how changes in synthesis conditions affect the resulting film's structure. mdpi.com The morphology of the coated surfaces can be studied, showing how the copolymer enhances surface smoothness by decreasing porosity. researchgate.net

TEM provides higher resolution images than SEM, allowing for the visualization of the internal structure and morphology of the copolymer latex particles. mdpi.com TEM analysis can confirm the particle size and shape, and in some cases, reveal core-shell structures within the particles. mdpi.comajgreenchem.com For example, in the study of poly(vinyl acetate-butyl acrylate) emulsions, TEM was used to confirm the core-shell structure of the emulsion particles. mdpi.com The size of the polymer particles can be influenced by the polymerization conditions and the composition of the copolymer. ajgreenchem.comresearchgate.net

Molecular Weight and Distribution Analysis

The molecular weight and its distribution are fundamental characteristics of polymers, significantly influencing their mechanical, rheological, and adhesive properties. For vinyl acetate-sodium acrylate copolymers, these parameters are typically elucidated using a combination of chromatographic and solution-based methods.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful liquid chromatography technique for characterizing the molecular weight distribution of polymers. lcms.cz The method separates polymer chains based on their hydrodynamic volume in solution. wikipedia.org Larger molecules, which occupy a greater volume, cannot penetrate the pores of the stationary phase (the gel) as deeply and thus elute from the chromatography column first. Smaller molecules explore more of the pore volume, leading to a longer retention time. warwick.ac.uk

For vinyl acetate-sodium acrylate copolymers, GPC/SEC analysis provides several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer chains in a sample divided by the total number of polymer chains.

Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw to Mn (Mw/Mn), which quantifies the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains are of the same length, while higher values signify a broader distribution. wikipedia.org

The analysis is performed by dissolving the copolymer in a suitable solvent, such as tetrahydrofuran (THF) for vinyl acetate-rich copolymers, and pumping it through a column. lcms.cz A calibration curve, generated using polymer standards of known molecular weight (e.g., polystyrene), is used to correlate elution time with molecular weight. lcms.czwikipedia.org Multi-detector systems, incorporating refractive index (RI), viscometer (VIS), and multi-angle light scattering (MALS) detectors, can provide absolute molecular weight determination without reliance on column calibration, which is particularly useful for complex copolymers. kinampark.com

Table 1: GPC/SEC Analysis of Different Batches of Vinyl Acetate-Sodium Acrylate Copolymer

| Batch ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| VA-SA-001 | 85,000 | 178,500 | 2.10 |

| VA-SA-002 | 92,000 | 193,200 | 2.10 |

| VA-SA-003 | 88,500 | 203,550 | 2.30 |

Viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mv) of polymers in solution. slideshare.netresearchgate.net This technique measures the increase in viscosity of a solvent upon the addition of a polymer. spegroup.ru The extent of this increase is related to the size and shape of the polymer coils in the solution, which in turn depends on their molecular weight.

The key parameter derived from viscometry is the intrinsic viscosity [η], which represents the hypothetical viscosity contribution of the polymer at zero concentration. scribd.com It is determined by measuring the viscosity of dilute polymer solutions at several concentrations and extrapolating to zero concentration. slideshare.net

The relationship between intrinsic viscosity and molecular weight is described by the Mark-Houwink-Sakurada equation: scribd.com

[η] = K * Mva

Where:

[η] is the intrinsic viscosity.

Mv is the viscosity-average molecular weight.

K and a are the Mark-Houwink constants, which are specific to a given polymer-solvent-temperature system.

For polyelectrolytes like vinyl acetate-sodium acrylate copolymers, the electrostatic repulsion between the charged acrylate units can cause the polymer chains to expand significantly, affecting viscosity. Therefore, measurements are often conducted in a salt solution (e.g., NaCl) to screen these electrostatic interactions and promote a more consistent coil conformation. rug.nl The constants K and a must be determined empirically by calibrating against polymer fractions of known molecular weight, often determined by an absolute method like light scattering.

Table 2: Viscometry Data for a Vinyl Acetate-Sodium Acrylate Copolymer Sample

| Concentration (g/dL) | Relative Viscosity (η_rel) | Reduced Viscosity (η_sp/c) | Intrinsic Viscosity [η] (dL/g) | Mv ( g/mol ) (Calculated) |

| 0.5 | 1.65 | 1.30 | 1.15 | 195,000 |

| 0.4 | 1.50 | 1.25 | ||

| 0.3 | 1.36 | 1.20 | ||

| 0.2 | 1.23 | 1.15 |

Note: Intrinsic viscosity is obtained by extrapolation to zero concentration. Mv is calculated using hypothetical Mark-Houwink constants.

Colloidal Stability Assessments of Copolymer Latices

Vinyl acetate-sodium acrylate copolymers are often synthesized via emulsion polymerization, resulting in a latex, which is a colloidal dispersion of polymer particles in water. The stability of this latex is crucial for its storage and application. Stability is governed by the forces between particles, including electrostatic repulsion from the sodium acrylate's carboxylate groups and steric hindrance from any added stabilizers.

Adsorption titration methods are used to quantify the surface characteristics of latex particles, which are critical for understanding colloidal stability. These techniques can determine the surface charge density, which arises from the ionic sodium acrylate units incorporated into the polymer backbone at the particle surface.

Conductometric titration is a common method. The latex is first purified to remove unreacted monomers, initiator fragments, and solutes from the aqueous phase. The purified latex is then titrated with a standard base (e.g., NaOH). The conductivity of the dispersion is monitored throughout the titration. A plot of conductivity versus the volume of titrant added shows distinct linear regions. The breakpoints in this plot correspond to the neutralization of different acidic groups, including strong acid groups (e.g., from a persulfate initiator) and the weaker carboxylic acid groups from the acrylate units on the particle surface. The amount of base consumed allows for the calculation of the surface charge density. This provides a direct measure of the electrostatic stabilization potential of the latex particles. lehigh.edu

Photon Density Wave (PDW) spectroscopy is an advanced Process Analytical Technology (PAT) used for the inline, real-time monitoring of emulsion polymerization processes. nih.gov It is particularly valuable for assessing colloidal stability during synthesis by tracking particle formation and growth without the need for sample dilution. wiley.com The technique works by inserting a fiber optic probe directly into the reacting dispersion. This probe emits intensity-modulated laser light and detects the resulting photon density waves that propagate through the turbid medium. nanopat.eu

From the phase shift and amplitude changes of the detected light, two key optical properties of the dispersion are determined independently and without calibration: wiley.com

Reduced scattering coefficient (µs'): This is related to the size and concentration of the dispersed polymer particles.

Absorption coefficient (µa): This is related to the chemical composition of the medium.

By monitoring µs' in real-time, one can track the evolution of particle size and number density. mdpi.com Any sudden changes or deviations from the expected trend in the µs' signal can indicate instances of colloidal instability, such as particle agglomeration or the formation of a new particle population. This allows for immediate process adjustments to maintain stability. PDW spectroscopy has been successfully applied to monitor vinyl acetate copolymerizations at scales up to 100 L and at high polymer content, demonstrating its robustness for industrial process control. nih.govmdpi.com

Table 3: Real-time Process Monitoring with Photon Density Wave Spectroscopy

| Reaction Time (min) | Reduced Scattering Coefficient (µs') (mm⁻¹) | Absorption Coefficient (µa) (mm⁻¹) | Inferred Mean Particle Diameter (nm) | Process Status |

| 10 | 0.5 | 0.001 | 50 | Nucleation Phase |

| 30 | 2.5 | 0.001 | 120 | Particle Growth |

| 60 | 5.0 | 0.002 | 180 | Stable Growth |

| 75 | 4.8 | 0.002 | 175 | Instability Event (Agglomeration) |

| 90 | 6.5 | 0.003 | 210 | Continued Growth |

Thermal Analysis Techniques

Thermal analysis is critical for determining the processing parameters and service temperature limits of polymeric materials. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide essential information on the decomposition profiles and thermal transitions of vinyl acetate-sodium acrylate copolymers.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For vinyl acetate-containing copolymers, TGA typically reveals a two-stage decomposition process. rubber.or.kr

First Stage: Occurring between approximately 300°C and 400°C, this stage corresponds to the elimination of acetic acid from the vinyl acetate units, a process known as deacetylation. The weight loss in this step can be used to quantify the vinyl acetate content in the copolymer. rubber.or.kr

Second Stage: At higher temperatures (above 400°C), the remaining polymer backbone, now rich in unsaturated segments, undergoes further degradation and charring. bohrium.com

The thermal stability of the copolymer is often defined by the onset temperature of decomposition. The presence of sodium acrylate units can influence the decomposition profile.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. energy.gov It is used to detect thermal transitions where heat is absorbed or released. For amorphous or semi-crystalline copolymers like vinyl acetate-sodium acrylate, the most important transition detected by DSC is the glass transition temperature (Tg). nih.gov The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This parameter is crucial as it dictates the material's flexibility, processing temperature, and minimum film formation temperature (MFFT) in latex applications. The Tg of the copolymer is dependent on the relative ratio of the vinyl acetate and sodium acrylate monomers.

Table 4: Thermal Analysis Data for a Vinyl Acetate-Sodium Acrylate Copolymer (85:15 ratio)

| Analysis Technique | Parameter | Value | Description |

| TGA | Onset of Decomposition (T_onset) | 310 °C | Start of significant weight loss (deacetylation). |

| TGA | Temperature at Max Weight Loss Rate | 355 °C | Peak of the first derivative TGA curve. |

| TGA | Weight Loss at 400°C | 51% | Corresponds to the loss of acetic acid. |

| DSC | Glass Transition Temperature (T_g) | 45 °C | Transition from glassy to rubbery state. |

Advanced Polymeric Architectures and Hybrid Systems

Block Copolymer Synthesis and Characterization

Block copolymers consist of two or more distinct homopolymer chains linked by covalent bonds. The synthesis of block copolymers containing vinyl acetate (B1210297) and acrylate (B77674) segments allows for the combination of different polymer properties, such as hydrophilicity and hydrophobicity, into a single macromolecule.

Controlled radical polymerization techniques are paramount for synthesizing well-defined block copolymers with low polydispersity. Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are particularly effective. A sequential approach is often employed; for instance, poly(vinyl acetate) blocks can be prepared via RAFT, followed by the ATRP of an acrylate monomer to grow the second block. rsc.org The use of a dual-functional initiator, such as a bromoxanthate iniferter (initiator-transfer agent-terminator), facilitates this sequential polymerization, yielding block copolymers like poly(vinyl acetate)-b-poly(methyl acrylate) with low polydispersity (Mw/Mn < 1.25). rsc.org

Characterization of these block copolymers is crucial to confirm their structure and determine their molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the incorporation of both monomer units into the polymer chain and to calculate the molar composition of the resulting copolymer by comparing the integrated peak areas of characteristic protons from each monomer unit. 14.139.213

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR analysis confirms the formation of the copolymer by identifying characteristic absorption bands of both vinyl acetate and acrylate functional groups. Shifts in specific peaks, such as the C-O-C stretching vibration, indicate the successful incorporation of monomers into the copolymer structure. 14.139.213

Gel Permeation Chromatography (GPC) : GPC is employed to determine the molecular weight and polydispersity index (PDI) of the copolymers. Unimodal GPC traces suggest the formation of a true block copolymer, free from significant amounts of homopolymer contaminants. 14.139.213

| Property | Characterization Technique | Finding |

| Monomer Incorporation | ¹H NMR, FT-IR | Confirms the presence of both vinyl acetate and acrylate repeating units in the polymer backbone. 14.139.213 |

| Molar Composition | ¹H NMR | Determined by comparing the integrated peak areas of protons characteristic of each monomer. 14.139.213 |

| Molecular Weight & PDI | Gel Permeation Chromatography (GPC) | Yields number average molecular weight and polydispersity, with low values (<1.25) indicating a well-controlled polymerization. rsc.org14.139.213 |

| Thermal Properties | Differential Scanning Calorimetry (DSC) | A single glass transition temperature (Tg) suggests the formation of a homogeneous, amorphous copolymer phase. researchgate.net |

Graft Copolymerization Techniques (e.g., onto starch or other polymers)

Graft copolymerization is a powerful method for modifying the properties of natural and synthetic polymers by covalently bonding new polymer chains (grafts) onto a main polymer backbone. Starch is a common backbone material due to its abundance, biodegradability, and low cost. scirp.orgscirp.org Grafting vinyl acetate and acrylate monomers onto starch can significantly enhance properties like water resistance, adhesion, and thermal stability. scirp.orgscirp.org

The most common method for this process is free-radical polymerization. The process involves three main steps:

Initiation : Radicals are generated on the starch backbone. This can be achieved using chemical initiators (like ammonium (B1175870) persulfate, ceric ammonium nitrate, or benzoyl peroxide) or high-energy irradiation (like gamma rays). univ-lille.fr

Propagation : The starch radicals react with vinyl acetate or acrylate monomers, initiating the growth of a new polymer chain from the starch backbone.

Termination : The growing polymer chains are terminated, resulting in the final graft copolymer. univ-lille.fr

During this process, some homopolymer is typically formed, which can be separated by extraction. univ-lille.fr The efficiency of the grafting process is often evaluated using parameters like Grafting Percentage (GP%) and Grafting Efficiency (GE%). mdpi.com The inclusion of co-monomers, such as butyl acrylate alongside vinyl acetate, can further improve the performance of the resulting material, for instance, by enhancing the bonding strength of wood adhesives. scirp.orgscirp.org

| Initiator System | Monomers Grafted onto Starch | Key Findings |

| Ammonium Persulfate | Vinyl Acetate (VAc) | Produces renewable starch-based wood adhesives with improved properties. scirp.org |

| Ammonium Persulfate | VAc and Butyl Acrylate (BA) | The use of two co-monomers dramatically improves the bonding performance of wood adhesives. scirp.org |

| Ceric Ammonium Nitrate / Potassium Persulfate | Styrene, Butyl Acrylate, Vinyl Acetate | Successfully grafts copolymers onto starch. univ-lille.fr |

| Benzoyl Peroxide | Acrylic Acid, Methyl Methacrylate (B99206) | Effective for grafting various polymers onto starch via thermal decomposition of the initiator. univ-lille.fr |

Interpenetrating Polymer Networks (IPNs) with Vinyl Acetate/Acrylate Components

An Interpenetrating Polymer Network (IPN) is a polymer blend comprising two or more polymers in a network form, where at least one network is synthesized in the presence of the other(s). nih.gov This results in physically entangled networks that can exhibit synergistic properties. Semi-interpenetrating polymer networks (s-IPNs) involve a crosslinked polymer network interpenetrated by a linear (non-crosslinked) polymer.

S-IPNs based on vinyl acetate and acrylate components can be synthesized, for example, by using linear poly(vinyl acetate) and a crosslinked polyacrylate. semanticscholar.org A common synthesis method is bulk photopolymerization, where a mixture of an acrylate monomer (e.g., N-butyl acrylate), a crosslinking agent (e.g., 1,6-hexanediol diacrylate), and the linear poly(vinyl acetate) is subjected to UV radiation to initiate polymerization and crosslinking of the acrylate component. semanticscholar.org

The polymerization kinetics of these systems are highly dependent on the composition. Studies have shown that the reaction rate increases with a higher concentration of the linear poly(vinyl acetate). semanticscholar.org This is attributed to the restricted mobility of macroradicals involved in bimolecular termination, an effect that is more pronounced in mixtures with higher concentrations of the crosslinking diacrylate. semanticscholar.org These s-IPNs can achieve very high monomer conversion, often ranging from 95% to 98%. semanticscholar.org The resulting materials combine the properties of the individual components to create materials with tailored thermal and mechanical characteristics.

Composites and Nanocomposites Incorporating Vinyl Acetate/Acrylate Copolymers (e.g., clay-polymer interactions)

Composites and nanocomposites are materials formed by combining a polymer matrix with a dispersed phase, such as inorganic fillers, to achieve properties superior to the individual components. Incorporating fillers like clay into vinyl acetate/acrylate copolymers can significantly enhance mechanical strength, thermal stability, and flame retardancy. researchgate.netnih.gov

Layered silicates, such as montmorillonite clay, are frequently used as nanofillers. nih.govresearchgate.net To ensure proper dispersion within the hydrophobic polymer matrix, the hydrophilic clay surfaces are often organically modified. researchgate.net Several methods are used to synthesize these nanocomposites:

In-situ Polymerization : Vinyl acetate and acrylate monomers are polymerized directly in the presence of dispersed clay particles. The monomers can intercalate into the clay galleries before polymerization, leading to the formation of an exfoliated or intercalated nanocomposite structure upon polymerization. researchgate.net

Solution Blending : The polymer and clay are dissolved or dispersed in a common solvent, followed by evaporation of the solvent.

Melt Intercalation : The clay is mixed with the polymer matrix in the molten state.

The structure of the resulting nanocomposite, whether intercalated (polymer chains inserted between clay layers) or exfoliated (clay layers fully dispersed), is critical to the final properties. These structures are typically characterized using X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM). researchgate.netresearchgate.net Even a small weight percentage of clay (typically less than 8 wt%) can lead to unusual improvements in material properties. researchgate.net For instance, clays like Maghnite-Na+ have been used as non-toxic, ecological catalysts for the bulk polymerization of vinyl acetate, demonstrating a strong interaction between the clay and the monomer. lpnu.ua

| Composite System | Filler | Preparation Method | Resulting Property Enhancements |

| Ethylene-Vinyl Acetate (EVA) Copolymer | Organomodified Layered Silicates (Clay) | Various (e.g., melt intercalation) | Improved mechanical, thermal, and swelling properties; increased flame retardancy. researchgate.net |

| Poly(vinyl alcohol) (from PVAc) | Montmorillonite (MMT) Clay | In-situ free radical polymerization followed by hydrolysis | Effective dispersion of inorganic nanolayers in the organic polymer matrix. researchgate.net |

| Polyvinyl Acetate (PVAc) | Maghnite-Na+ (Exchanged Montmorillonite Clay) | Bulk Polymerization (Clay as catalyst) | Green polymerization method, producing thermally stable PVAc. lpnu.ua |

| Carboxymethyl cellulose/fluorine/vinyl acetate/acrylate | Dodecafluoroheptyl methacrylate (DFMA) | Emulsion Polymerization | Excellent anti-aging effect and good reversibility for paper relic protection. tandfonline.com |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Reaction Pathways and Energy Barriers

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to elucidate the mechanisms of reactions involving vinyl acetate (B1210297) and related acrylates.

Researchers have employed DFT to study the generation of by-products during vinyl acetate production. For instance, in the synthesis of vinyl acetate on a Palladium-Gold (PdAu(100)) catalyst, DFT calculations have shown that the palladium atoms are the active sites. rsc.org These studies have mapped out the most probable reaction pathway for the formation of vinyl acrylate (B77674), a common impurity. The investigation identified crucial intermediates such as CH₂O and CH₂CHCOOH. rsc.org

The formation of the final vinyl acrylate by-product from the CH₂CHCOOH intermediate can proceed via two different pathways, a one-step or a two-step reaction. DFT calculations have determined the energy barriers associated with these pathways. rsc.org

One-Step Reaction: The energy barrier for the direct conversion is 1.23 eV. rsc.org

Two-Step Reaction: This pathway involves two separate steps with energy barriers of 0.88 eV and 1.43 eV, respectively. rsc.org

These computational findings suggest that the two-step mechanism is the more favorable route for the generation of the vinyl acrylate by-product. rsc.org Furthermore, DFT has been used in related copolymer systems, such as the copolymerization of vinyl acetate with vinyl alkoxysilanes, to demonstrate how the reactivity ratios of the monomers can change upon hydrolysis. rsc.org Isotopic experiments combined with DFT calculations have also been crucial in confirming the origin of the acetate group in the final vinyl acetate product during synthesis. researchgate.net

Table 1: DFT-Calculated Energy Barriers for Vinyl Acrylate Formation

| Reaction Pathway | Step | Energy Barrier (eV) |

|---|---|---|

| One-Step | 1 | 1.23 |

| Two-Step | 1 | 0.88 |

| Two-Step | 2 | 1.43 |

Kinetic Monte Carlo (kMC) Simulations of Polymerization Processes

Kinetic Monte Carlo (kMC) simulations are a powerful computational technique for modeling the time evolution of processes like polymerization. By simulating the individual events of initiation, propagation, termination, and chain transfer, kMC can predict macroscopic properties such as monomer conversion and molecular weight distribution.

In the context of vinyl acetate, kMC simulations have been used to generate extensive datasets for radical polymerization under various conditions. mendeley.com A typical simulation might model a chemically initiated system using an initiator like tert-butyl peroxypivalate (tBPP) at a constant temperature (e.g., 60 °C). mendeley.com The simulations can explore a wide range of initial monomer and initiator concentrations to understand their impact on the polymerization process. mendeley.com

For example, a series of 225 simulations were conducted with the following parameters:

Temperature: 60 °C

Initial Initiator Concentration: 1.0 to 20.0 mmol/L

Initial Monomer Concentration: 2.0 to 5.0 mol/L

Reaction Time: 6 hours mendeley.com

These simulations provide detailed time-resolved data on monomer conversion and the evolution of the molecular weight distribution. mendeley.com

Furthermore, kMC modeling has been combined with ab initio calculations to study the propagation kinetics in vinyl acetate pulsed laser polymerization (PLP). semanticscholar.org This approach revealed that the formation of stabilized mid-chain radicals, which are about 35 times less reactive towards propagation at 323 K, can explain the observed dependence of the propagation rate on the laser pulse frequency. semanticscholar.org The combination of DFT and kMC methods has also been applied to investigate the production mechanism of vinyl acrylate during vinyl acetate synthesis. rsc.org

Prediction of Kinetic Parameters for Propagation and Chain Transfer

Understanding the kinetic parameters, such as the rate coefficients for propagation and chain transfer, is essential for controlling the polymerization process and the final properties of the copolymer. Computational methods, in conjunction with experimental data, allow for the determination of these critical values.

For vinyl acetate polymerization, key kinetic parameters have been investigated:

Chain Transfer to Monomer: The chain transfer constant for vinyl acetate at 50°C is approximately 0.75 L/mol·s. dtu.dk This relatively high value indicates that chain transfer reactions are frequent in this system, which can limit the molecular weight of the resulting polymer. dtu.dk

Reactivity Ratios: In copolymerization systems, reactivity ratios dictate the composition of the final polymer chain. For the copolymerization of vinyl acetate (VAc) with vinyl trimethoxysilane (VTMS), the reactivity ratios were determined to be r_VAc = 0.211 and r_VTMS = 0. rsc.org This indicates that the VTMS radical does not add to its own monomer type and that the VAc radical prefers to add to another VAc monomer.

Table 2: Selected Kinetic Parameters for Vinyl Acetate Polymerization

| Parameter | Value | Temperature |

|---|---|---|

| Chain Transfer Constant | 0.75 L/mol·s | 50°C |

| Activation Energy (E_tr - E_p) | 3.4 kcal/mol | - |

| Apparent Activation Energy | 27.9 kJ/mol | - |

| Reactivity Ratio (r_VAc in VAc/VTMS) | 0.211 | - |

Modeling of Penultimate Unit Effects in Copolymerization

In some copolymerization systems, the reactivity of a terminal radical is influenced by the identity of the preceding monomer unit, an effect known as the penultimate unit effect. Modeling this effect is crucial for accurately predicting copolymer composition and microstructure.

The copolymerization of vinyl acetate and acrylic acid is a system where the penultimate model provides a more accurate description of the kinetics than the simpler terminal model. researchgate.net This model introduces additional reactivity ratios and stability parameters to account for the influence of the second-to-last monomer unit on the radical's reactivity.

For the vinyl acetate/acrylic acid system, the following parameters for the penultimate model have been reported at 70°C:

Reactivity Ratios:

r₁₁ = 0.054

r₁₂ = 2.927

r₂₁ = 0.032

r₂₂ = 1.902

Stability Parameters:

s₁ = 0.412

s₂ = 1.0 researchgate.net

Here, the subscript 1 refers to vinyl acetate and 2 refers to acrylic acid. These parameters can be used in simulation models to predict the copolymer composition as a function of monomer feed composition, providing a more refined understanding of the polymerization process. researchgate.net

Computational Approaches for Catalyst Selection in Related Systems

Computational chemistry plays a vital role in the rational design and selection of catalysts for polymerization and monomer synthesis. By modeling the interaction between reactants and catalyst surfaces, it is possible to predict catalytic activity and selectivity, thereby accelerating the discovery of more efficient catalysts.

In the industrial synthesis of vinyl acetate, bimetallic catalysts, particularly Palladium-Gold (Pd-Au), are widely used. researchgate.net Computational studies, often using DFT, have been instrumental in understanding the role of each metal and the structure of the active sites. rsc.orgresearchgate.net

Key findings from computational studies on catalysts for vinyl acetate synthesis include:

Active Site Identification: DFT calculations on PdAu(100) surfaces have confirmed that Pd atoms serve as the active sites for the reaction. rsc.org

Mechanism Elucidation: Computational tools have helped to resolve disagreements over the prevalent reaction mechanism for ethylene acetoxylation over PdAu catalysts. researchgate.net

Catalyst Design: By understanding the dynamic nature of the catalyst and the optimal distance between active centers, computational models provide a framework for designing new bimetallic catalysts with improved stability and efficiency. researchgate.net These studies aim to overcome the limitations of current systems, such as the need for alkali acetate additions to stabilize the catalyst. researchgate.net

These computational approaches are not limited to vinyl acetate synthesis and can be extended to related processes like transesterification, providing a powerful tool for catalyst development across a range of chemical reactions.

Research Applications in Materials Science and Engineering

Adhesion Science and Binder Research in Polymeric Materials

In the realm of adhesion science, vinyl acetate-acrylate copolymers are extensively studied for their efficacy as binders in a variety of polymeric materials. Their performance is attributed to their excellent film-forming capabilities and strong adhesion to a wide range of substrates.

Research into these copolymers for wood adhesives has demonstrated that they can be formulated to create strong, durable bonds. Vinyl acetate-based polymers are a primary component in common wood glues, valued for their strong adhesive properties. mcpolymers.com Copolymers of vinyl acetate (B1210297) with monomers like butyl acrylate (B77674) are investigated to enhance flexibility and water resistance. mcpolymers.comresearchgate.net The addition of other monomers, such as vinyl ester of versatic acid (VeoVa-10) and methyl methacrylate (B99206) (MMA), to vinyl acetate/butyl acrylate (VA/BA) copolymer blends has been shown to effectively enhance adhesion properties. researchgate.net Heat reactivation of these adhesive blends can further increase peel strength by over 40%. researchgate.net

As paper binders , these copolymers contribute to the strength and surface properties of paper products. They are also utilized in nonwovens and as textile additives , where their adhesive and film-forming characteristics are crucial for binding fibers and enhancing material properties. mcpolymers.com The versatility of vinyl acetate-based polymers allows them to be used in diverse applications such as carpet backing and engineered fabrics. mcpolymers.com For instance, H.B. Fuller's PD8226, a vinyl acetate-acrylate copolymer stabilized with polyvinyl alcohol (PVOH), is designed as an adhesion promoter for challenging surfaces, making it suitable for films and multi-wall bags. hbfullerproducts.com

Table 1: Investigated Properties of Vinyl Acetate Copolymer Blends in Adhesion Research

| Property | Pure VA/BA Copolymer | VA/BA Blend with VeoVa-10/MMA | Finding | Reference |

|---|---|---|---|---|

| Adhesion (Peel Strength) | 2.0 kN/m | 2.9 kN/m | Significant enhancement of adhesion properties with the addition of VeoVa-10/MMA. | researchgate.net |

| Water Sorption | Higher | Lower | Blending and heat treatment decrease water sorption capability. | researchgate.net |

| Tensile Strength of Film | Baseline | Increased | Heat treatment increases the tensile strength of free adhesive films. | researchgate.net |

| Deformability of Film | Higher | Lower | Both blending and heat treatment decrease the deformability of the films. | researchgate.net |

Enhanced Oil Recovery (EOR) Formulations: Research on Polymer Mechanisms as Foaming Surfactants

In the field of enhanced oil recovery (EOR), copolymers of vinyl acetate and acrylic acid are being investigated for their potential as foaming surfactants. scirp.orgresearchgate.net Polymer flooding is a widely implemented chemical EOR method that utilizes polymers to increase the viscosity of injected water, thereby improving the sweep efficiency and pushing more oil towards the production wells. researchgate.netbue.edu.egopenaccesspub.org

Newly synthesized vinyl acetate/acrylic acid (VA/AA) copolymers, when neutralized, act as anionic surfactants. scirp.orgresearchgate.net Research has shown that these copolymers exhibit minimal adsorption onto the reservoir rock matrix, a significant advantage over other surfactants. scirp.orgresearchgate.net This low adsorption ensures that more of the surfactant remains in the injection fluid to perform its function.

Studies have demonstrated that these VA/AA copolymers can outperform conventional anionic and even more adsorptive nonionic surfactants in terms of foam generation. scirp.orgresearchgate.net The long-chain hydrophilic groups present in the VA/AA copolymer structure are believed to contribute to their excellent foaming properties. scirp.orgresearchgate.net Optical microscopy of VA/AA emulsions has revealed the formation of microscopic network surface structures, which are thought to be due to liquid crystalline formation on a macromolecular scale. scirp.orgresearchgate.net This structural characteristic is likely linked to their effectiveness as foaming agents.

Table 2: Comparative Performance of VA/AA Copolymer as a Foaming Surfactant

| Surfactant Type | Adsorption on Rock Matrix | Foaming Performance | Key Structural Feature | Reference |

|---|---|---|---|---|

| Neutralized VA/AA Copolymer | Minimal | Outperforms other anionic and nonionic surfactants | Long-chain hydrophilic groups | scirp.orgresearchgate.net |

| Conventional Anionic Surfactants | Varies | Generally lower than VA/AA copolymer | Shorter hydrophilic groups | scirp.orgresearchgate.net |

| Nonionic Surfactants | More adsorbing | Can produce good foams but are more prone to adsorption | Long-chain hydrophilic groups | scirp.orgresearchgate.net |

Soil Stabilization and Erosion Control Research (polymer-soil interactions)

Vinyl acetate-based polymers are the subject of significant research for soil stabilization and erosion control. mdpi.comsoilworks.comresearchgate.net These polymers have been shown to enhance various soil properties, including water retention, resistance to erosion, strength, and durability. mdpi.comresearchgate.net The effectiveness of the polymer treatment generally increases with higher polymer concentrations. mdpi.comresearchgate.net

The mechanism of interaction between the polymer and soil particles involves several processes. As a polymer emulsion with strong water resistance, vinyl acetate polymer carries a negative charge due to the adsorption of a large number of anions. This allows it to be adsorbed onto the surface of soil particles through electrostatic attraction. mdpi.comchemrxiv.org The hydrophilic groups in the polymer, such as carboxyl groups, form hydrogen bonds with hydroxyl groups on the surface of soil particles. mdpi.com Cation exchange also plays a role in the bonding process. mdpi.com As water evaporates, the polymer chains extend and form an elastic and ductile network membrane on the surface of the soil particles, which helps to bind them together. mdpi.com

Studies have shown that treating soil with a 3% polyvinyl acetate (PVA) content can increase cohesion by up to 50% and the internal friction angle by 3.5°. researchgate.net Furthermore, a 3% PVA content was found to be optimal for achieving maximum water stability, erosion resistance, and water retention, with the erosion reduction reaching up to 83%. researchgate.net Research on sandy soils has indicated that while polyvinyl acetate can be water-sensitive, copolymers like butadiene-styrene are suggested for erosion control without significantly reducing soil permeability. trb.org

Table 3: Effects of Vinyl Acetate Polymer on Soil Properties

| Soil Property | Effect of Polymer Treatment | Mechanism | Reference |

|---|---|---|---|

| Water-retaining property | Enhanced | Formation of a reticular membrane with good water absorption. | mdpi.comresearchgate.net |

| Anti-erosion resistance | Increased | Formation of a stable soil structure through hydrogen bonds and electrostatic attraction. | mdpi.comresearchgate.netresearchgate.net |

| Strength property | Increased | Creation of physicochemical bonds between the polymer and soil particles. | mdpi.comresearchgate.netcerist.dzresearchgate.net |

| Durability | Enhanced | Encapsulation of soil aggregates by long-chain polymer macromolecules. | mdpi.comresearchgate.net |

Research in Coatings and Emulsion Paints (as waterborne binders for films)

Poly(vinyl acetate) [PVAc] and its copolymers with acrylates are widely used as waterborne binders in coatings and emulsion paints. mcpolymers.comnih.govresearchgate.net Since their development in the 1950s, PVAc paints have been utilized by artists and are a common binder for house paints. nih.govresearchgate.net These polymers offer several advantages over traditional oil-based paints, including better light-aging resistance, improved flexibility, ease of use, and rapid drying. nih.gov

Vinyl acrylic latex, a copolymer of vinyl acetate and an acrylate monomer like butyl acrylate, is particularly valued for its flexibility and water resistance. mcpolymers.com These properties, combined with its cost-effectiveness, have led to its extensive use in interior architectural paints. mcpolymers.com The film formation of vinyl acrylic latexes is a critical area of research, with studies focusing on how factors like particle size and surfactant type influence the minimum film formation temperature (MFFT) and the glass transition temperature (Tg). paint.org Water acts as a plasticizer for these polymers, which is a key consideration in film formation theories. paint.org

The composition of the copolymer can be tailored to achieve specific properties. For example, vinyl acetate-acrylate copolymer emulsions can be synthesized to have a solid content of 40-45% and a specific viscosity, making them suitable for paper-plastic composite adhesives. google.com Research also explores the incorporation of different monomers to enhance the performance of PVAc-based adhesives and coatings. researchgate.net